molecular formula C20H20N2O7 B2487238 Talidomida-O-PEG2-propargil CAS No. 2098487-52-4

Talidomida-O-PEG2-propargil

Número de catálogo B2487238
Número CAS: 2098487-52-4
Peso molecular: 400.387
Clave InChI: XJWGDRINRIEEJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of thalidomide derivatives, including those with modifications such as 4'-ether-PEG2-alkyne, often involves strategies to overcome the compound's configurational instability. For example, the asymmetric synthesis of novel 4-substituted thalidomide analogues demonstrates a method to maintain stereochemical stability by introducing alkyl or aryl groups at specific positions, which could be applied to the synthesis of Thalidomide 4'-ether-PEG2-alkyne derivatives (Yamada et al., 2006).

Molecular Structure Analysis

The molecular structure of thalidomide and its analogs, including the 4'-ether-PEG2-alkyne variant, is crucial for understanding their chemical behavior and reactivity. The crystal structure analysis of thalidomide analogs provides insights into the spatial arrangement of atoms and functional groups, influencing their chemical and biological activities (Hijji et al., 2018).

Chemical Reactions and Properties

Thalidomide and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for further modification. For instance, the carbonylative Sonogashira coupling reaction is an efficient method to link aryl iodides with terminal alkynes, which could be relevant for modifying thalidomide molecules, including the 4'-ether-PEG2-alkyne derivative, to create new compounds with unique properties (Zhao et al., 2014).

Physical Properties Analysis

The physical properties of thalidomide and its derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and functional groups. For example, modification of the thalidomide molecule can lead to changes in aqueous solubility and melting points, which are important for their physical handling and potential application in various fields (Goosen et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thalidomide derivatives are key to their functionality and applications. The creation of clickable PEG via anionic copolymerization of ethylene oxide and glycidyl propargyl ether, for instance, illustrates a method for introducing functional groups that can enhance the chemical properties of PEG derivatives, potentially applicable to Thalidomide 4'-ether-PEG2-alkyne for bioconjugation and other purposes (Herzberger et al., 2017).

Aplicaciones Científicas De Investigación

    Terapia contra el cáncer e Inmunomodulación

    Sistemas de administración de fármacos

    Nanotecnología y Biomateriales

    Quimeras de direccionamiento de proteólisis (PROTACs)

    Química de polímeros y modificación de superficies

    Soporte de síntesis de péptidos y estudios de ligandos

En resumen, la this compound juega un papel multifacético en la investigación médica, el desarrollo de fármacos y la ciencia de los materiales. Su combinación única de talidomida, PEG y funcionalidades de alquino abre emocionantes posibilidades para aplicaciones innovadoras . Si necesita más detalles o tiene preguntas adicionales, ¡no dude en preguntar!

Mecanismo De Acción

Target of Action

The primary target of Thalidomide-O-PEG2-propargyl is Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

Thalidomide-O-PEG2-propargyl, like other Thalidomide derivatives, binds to CRBN . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their degradation . This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based CRBN ligand and a 2-unit PEG linker .

Biochemical Pathways

The biochemical pathways affected by Thalidomide-O-PEG2-propargyl are those involving the degradation of non-native substrates recruited to CRL4 CRBN

Pharmacokinetics

It is known that the compound contains a peg linker, which is often used to improve the solubility and bioavailability of drugs .

Result of Action

The molecular and cellular effects of Thalidomide-O-PEG2-propargyl’s action are the degradation of non-native substrates recruited to CRL4 CRBN . This can lead to changes in cellular processes regulated by these substrates.

Action Environment

The action, efficacy, and stability of Thalidomide-O-PEG2-propargyl can be influenced by various environmental factors. For instance, the compound is a click chemistry reagent and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This suggests that the presence of such molecules in the environment could potentially affect the compound’s action.

Análisis Bioquímico

Biochemical Properties

Thalidomide-O-PEG2-propargyl contains a Cereblon ligand, a PEG linker, and a terminal alkyne, which are ready for click conjugation . This product is designed for conjugation to target proteins for PROTAC Research and Development . The compound interacts with various enzymes and proteins, particularly those involved in the ubiquitin-proteasome pathway .

Cellular Effects

The cellular effects of Thalidomide-O-PEG2-propargyl are primarily related to its role in PROTAC technology. By binding to target proteins, it can induce their degradation, thereby influencing various cellular processes

Molecular Mechanism

The molecular mechanism of Thalidomide-O-PEG2-propargyl involves its interaction with the E3 ubiquitin ligase complex. It binds to cereblon (CRBN), a primary direct target of thalidomide . This binding leads to the recognition of various ‘neosubstrates’ depending on the shape of the ligand . The compound can thus exert its effects at the molecular level, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Thalidomide, the parent compound, has been shown to induce teratogenic effects by bypassing an important embryonic defense system

Dosage Effects in Animal Models

Information on the dosage effects of Thalidomide-O-PEG2-propargyl in animal models is currently unavailable. Thalidomide, the parent compound, has been extensively studied, and its effects vary with different dosages .

Metabolic Pathways

Thalidomide, the parent compound, undergoes biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .

Subcellular Localization

The parent compound thalidomide has been shown to have effects on various subcellular compartments

Propiedades

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWGDRINRIEEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.